SF-22 is primarily sourced from specialized chemical suppliers, such as Sigma-Aldrich, where it is available for research purposes. It is classified under organic compounds, specifically within the category of synthetic materials used in catalysis and other chemical processes . The compound's designation as SF-22 indicates its specific formulation and structural characteristics that distinguish it from other compounds.
The synthesis of SF-22 typically involves several key methods, with a focus on liquid phase reduction techniques. One notable method includes the synthesis of SF/NZVI (nano zero-valent iron) catalysts, which incorporates SF-22 into a composite material aimed at enhancing catalytic activity during biomass liquefaction processes.
The molecular structure of SF-22 can be analyzed using advanced spectroscopic techniques. While specific structural details of SF-22 are not extensively documented in the search results, the general approach involves:
SF-22 participates in various chemical reactions that leverage its catalytic properties. Notably:
The mechanism of action for SF-22 primarily revolves around its role as a catalyst in chemical reactions:
SF-22 possesses distinct physical and chemical properties that make it suitable for various applications:
SF-22 has diverse applications across several scientific domains:
SF-22 (CAS No. 824981-55-7), a selective neuropeptide Y (NPY) Y2 receptor (Y2R) antagonist, emerged in the early 2000s as a tool compound for neuroscience research. Its chemical identity, C₂₈H₂₆N₂O₃S (molecular weight: 470.58 g/mol), was optimized for blood-brain barrier (BBB) penetration—a distinguishing feature from earlier NPY receptor modulators [4]. The compound's discovery stemmed from targeted drug design efforts to address the limitations of peptide-based antagonists, which exhibited poor metabolic stability and negligible CNS bioavailability. SF-22’s small molecular weight and lipophilic properties (LogP: ~3.8) facilitated CNS entry, enabling in vivo studies of central NPY-Y2R pathways [4]. Initial pharmacological characterization confirmed its high-affinity binding to Y2R (Ki < 100 nM), with minimal cross-reactivity against Y1, Y4, and Y5 receptor subtypes. This selectivity established SF-22 as a critical probe for deconvoluting Y2R’s physiological roles in mood regulation, synaptic plasticity, and neuroinflammation [4] [10].
Property | Value |
---|---|
CAS Number | 824981-55-7 |
Molecular Formula | C₂₈H₂₆N₂O₃S |
Molecular Weight | 470.58 g/mol |
Solubility (DMSO) | 100 mg/mL (212.5 mM) |
Primary Target | NPY Y2 Receptor |
Selectivity Profile | >100-fold selective over Y1/Y4/Y5 |
SF-22’s scientific value extends beyond receptor pharmacology, positioning it at the nexus of neurochemistry and immunology. Neuropeptide Y (NPY), its endogenous ligand, is abundantly expressed in the central and peripheral nervous systems and exhibits dual neuromodulatory and immunoregulatory functions. Y2R activation typically inhibits neurotransmitter release (e.g., GABA, glutamate) and dampens neural excitability. However, preclinical studies revealed that Y2R blockade by SF-22 suppresses pro-inflammatory cascades in glial cells, notably reducing IL-1β, TNF-α, and reactive oxygen species (ROS) production in microglia and astrocytes [4] [10]. This anti-inflammatory effect was mechanistically linked to the disruption of NPY-Y2R-mediated Ca2+ signaling and NF-κB translocation [10].
Consequently, SF-22 became instrumental in validating the "neuro-immune synapse" hypothesis—where neuropeptide receptors on immune cells (e.g., microglia, mast cells) transduce neurological stress into inflammatory responses. Chronic stress upregulates NPY release, which via Y2R:
In models of depression and Alzheimer’s disease, SF-22 administration reduced hippocampal neuroinflammation and ameliorated cognitive deficits, underscoring Y2R’s role as a checkpoint in neuroinflammatory disorders [4] [8].
Pathway | Effect of SF-22 | Experimental Model |
---|---|---|
Microglial Activation | ↓ IL-1β, TNF-α, ROS; ↓ Morphological activation | LPS-stimulated microglia |
Astrocyte Reactivity | ↓ GFAP expression; ↓ CCL2 release | Chronic stress models |
Neuroimmune Communication | Inhibits stress-induced mast cell degranulation | Stress-sensitized rodents |
Glymphatic Function | Modulates AQP4 polarization (proposed) | Preclinical neurodegeneration |
SF-22 further illuminated the temporal dynamics of neuroinflammation. Acute Y2R blockade resolved inflammatory responses, while chronic inhibition prevented microglial priming—a state where glia exhibit exaggerated reactivity to secondary insults [8] [10]. This positioned Y2R antagonists like SF-22 as potential disease-modifying agents beyond symptomatic relief, particularly for conditions like Alzheimer’s disease, where neuroinflammation precedes amyloid-β plaque formation [8].
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6